3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the reaction of 3-methoxyphenylpiperazine with a pyridine derivative. One common method includes the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic carbon on the pyridine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[4-(3-Hydroxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile.
Reduction: Formation of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The methoxyphenyl group can enhance its binding affinity to these targets, while the piperazine ring provides structural flexibility .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile
- 3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile
- 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-amine
Uniqueness
3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H18N4O/c1-22-15-5-2-4-14(12-15)20-8-10-21(11-9-20)17-6-3-7-19-16(17)13-18/h2-7,12H,8-11H2,1H3 |
InChI Key |
FJEIGNQPWHHYRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Origin of Product |
United States |
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